molecular formula C17H18Cl2N2O3S B1227985 2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No. B1227985
M. Wt: 401.3 g/mol
InChI Key: CIBZECAENHZALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is a sulfonamide.

Scientific Research Applications

Crystal Structure and Solid State Geometry

  • Studies on similar compounds, such as N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, reveal insights into the solid-state geometry and crystal structures of dichlorophenyl acetamides. These structures are affected by substitutions at various positions on the phenyl ring, influencing their crystalline properties (Gowda et al., 2007).

Molecular Conformations and Supramolecular Assembly

  • Research on halogenated C,N-diarylacetamides, which are closely related to the compound , demonstrates the molecular conformations and how they contribute to supramolecular assembly. This includes the impact of different halogen substitutions on the acetamide group (Nayak et al., 2014).

Synthesis and Antimicrobial Activity

  • The synthesis of novel compounds related to dichlorophenyl acetamides, such as thiazolidinone and acetidinone derivatives, has been explored for their potential antimicrobial activities. These studies contribute to the understanding of how structural variations can impact biological activity (Mistry et al., 2009).

NMR Spectral Studies

  • NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides provide insights into the chemical structure and properties of such compounds. Understanding the NMR spectra helps in the structural characterization of these molecules (Gowda & Gowda, 2007).

Quantum Chemical Calculations

  • Quantum chemical calculations have been conducted to understand the conformation, vibrational spectroscopic, electronic, and thermodynamic properties of dichloro-N-phenyl acetamides. This type of study aids in predicting the reactivity and stability of these compounds (Choudhary et al., 2014).

Environmental Impact Studies

  • Investigations into the environmental impact of chloroacetamide herbicides, which are structurally similar to the compound , can provide insights into the potential environmental behavior and risks associated with the use of such chemicals (Coleman et al., 2000).

properties

Product Name

2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11-4-6-13(10-16(11)25(23,24)21(2)3)20-17(22)9-12-5-7-14(18)15(19)8-12/h4-8,10H,9H2,1-3H3,(H,20,22)

InChI Key

CIBZECAENHZALH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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